![molecular formula C14H19ClN2O3S B1383801 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 444286-58-2](/img/structure/B1383801.png)

2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

説明

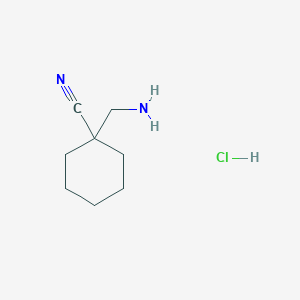

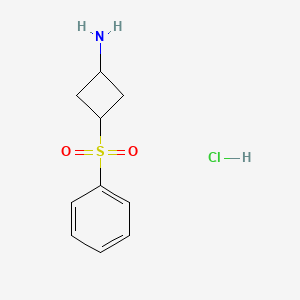

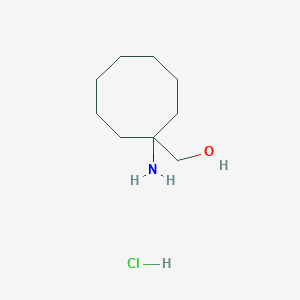

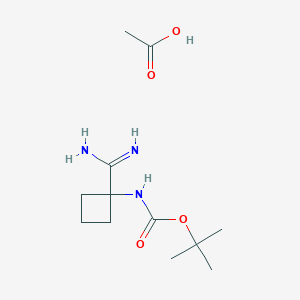

“2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C14H19ClN2O3S . It has a molecular weight of 330.8 g/mol. The compound is also known by its IUPAC name, 2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19ClN2O.ClH/c1-11-6-8-17(9-7-11)13-4-2-12(3-5-13)16-14(18)10-15;/h2-5,11H,6-10H2,1H3,(H,16,18);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the bonds between them .Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.39 g/mol . It has a topological polar surface area of 74.9 Ų, indicating the size of the molecule’s polar surface . The compound has a rotatable bond count of 3, which gives an indication of the molecule’s flexibility . The compound’s complexity, as computed by PubChem, is 436 .科学的研究の応用

Enzyme Inhibitory Potential

Research has explored the enzyme inhibitory potential of sulfonamides like 2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. A study conducted by Abbasi et al. (2019) synthesized compounds with benzodioxane and acetamide moieties, testing their inhibitory activities against α-glucosidase and acetylcholinesterase. Most compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, with in silico molecular docking results consistent with in vitro data (Abbasi et al., 2019).

Antioxidant, Analgesic, and Anti-Inflammatory Activity

A study by Nayak et al. (2014) focused on synthesizing a new compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, by reacting 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide. The compound showed notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities in comparison with standards (Nayak et al., 2014).

Crystal Structure Analysis

Obaleye et al. (2008) reported on the crystal structure of a complex containing a metabolite of this compound. This structure demonstrated moderate growth inhibition of several bacteria in vitro assays, indicating potential antibacterial applications (Obaleye et al., 2008).

Antimicrobial and Antifungal Agents

Another study by Abbasi et al. (2020) synthesized various compounds from this compound, evaluating their antimicrobial and antifungal activities. Some compounds exhibited suitable antibacterial and antifungal potential, especially one compound showing good antimicrobial potential with a low value of % hemolytic activity (Abbasi et al., 2020).

Immunomodulating Effects

Wang et al. (2004) explored the immunomodulating effects of a synthetic compound related to this compound. Their findings indicated potential applications in augmenting the immune response to tumors (Wang et al., 2004).

Safety and Hazards

The compound has been assigned the GHS (Globally Harmonized System) pictograms GHS05 and GHS07 . The hazard statements associated with the compound are H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

特性

IUPAC Name |

2-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S/c1-11-6-8-17(9-7-11)21(19,20)13-4-2-12(3-5-13)16-14(18)10-15/h2-5,11H,6-10H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMJTDUCJTXENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride](/img/structure/B1383739.png)